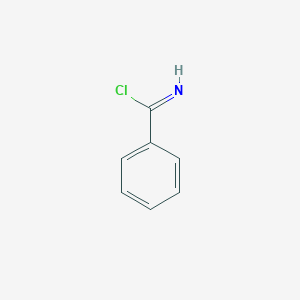

Benzimidoyl chloride

Description

Properties

Molecular Formula |

C7H6ClN |

|---|---|

Molecular Weight |

139.58 g/mol |

IUPAC Name |

benzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H6ClN/c8-7(9)6-4-2-1-3-5-6/h1-5,9H |

InChI Key |

IAHMNSCQDXESII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Benzimidoyl chloride serves as a key intermediate in the synthesis of benzimidazole derivatives, which exhibit a wide range of biological activities. These derivatives have been studied for their potential as:

- Antimicrobial agents : Compounds containing benzimidazole scaffolds have shown efficacy against various bacterial and fungal infections.

- Anticancer drugs : Several benzimidazole derivatives are under investigation for their ability to inhibit cancer cell proliferation.

- Antiviral agents : Some derivatives have demonstrated activity against viral infections, including HIV and hepatitis viruses .

Case Study: Anticancer Activity

Research has indicated that certain benzimidazole derivatives synthesized from benzimidoyl chloride exhibit potent anticancer activity. For instance, the compound N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize thioureas that showed significant cytotoxic effects against cancer cell lines .

Synthesis of Heterocyclic Compounds

Benzimidoyl chloride is also utilized in the synthesis of various heterocyclic compounds through reactions with nucleophiles. Notable reactions include:

- Formation of Thioureas : Benzimidoyl chloride reacts with thioureas to yield cyclic products such as benzothiazines and quinazolines, which have potential therapeutic applications .

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions with secondary amines to produce novel cyclic structures with enhanced biological activity .

Table 1: Selected Reactions Involving Benzimidoyl Chloride

| Reaction Type | Products | Observations |

|---|---|---|

| Reaction with thioureas | Benzothiazines | Forms cyclic structures with diverse activities |

| Cycloaddition with secondary amines | Quinazolines | Enhanced biological activity observed |

| Reaction with substituted anilines | C2, N3-substituted derivatives | Yields good reaction efficiency (45-80%) |

Agrochemical Applications

Beyond medicinal applications, benzimidoyl chloride has been explored for use in agrochemicals. Its derivatives can act as fungicides and herbicides, contributing to pest management strategies in agriculture. Compounds derived from benzimidoyl chloride have shown effectiveness against various agricultural pests and pathogens, promoting crop health and yield .

Recent Advances and Future Directions

Recent studies have focused on optimizing the synthesis of benzimidazole derivatives from benzimidoyl chloride to enhance their pharmacological properties. Innovations in synthetic methodologies, such as one-pot reactions and mechanochemical approaches, are being explored to streamline the production process while minimizing environmental impact .

Comparison with Similar Compounds

Reactivity and Electronic Effects

Key Findings :

- Substituted benzimidoyl chlorides (e.g., CF₃ or SO₂R groups) exhibit modified reactivity. The CF₃ group increases electrophilicity, accelerating nucleophilic attacks , while sulfonyl groups enhance stability and regioselectivity .

- Benzimidoyl chloride outperforms benzoyl chloride in forming N-heterocycles due to the imine-like C=N bond, which facilitates cyclization .

Key Findings :

Key Findings :

Stability and Handling

Preparation Methods

Reaction Conditions and Procedure

A mixture of N-(2-cyanophenyl)benzamide (2.25 mmol) and PCl₅ (2.4 mmol) in dry toluene is refluxed for 8 hours under inert conditions. The solvent is subsequently removed under reduced pressure, yielding N-(2-cyanophenyl)benzimidoyl chloride as a brownish oil. While this method achieves moderate conversion, challenges include:

Mechanistic Insights

The reaction proceeds through the formation of a tetrahedral intermediate, where PCl₅ acts as a chlorinating agent. The cyano group at the ortho position facilitates intramolecular cyclization, stabilizing the imidoyl chloride product.

Optimized Synthesis Using Thionyl Chloride

To address limitations of the PCl₅ method, recent protocols employ thionyl chloride (SOCl₂) as a superior chlorinating agent. This modification, reported in patents and organic chemistry journals, offers enhanced yield and scalability.

Stepwise Procedure

-

Chlorination : N-(2-cyanophenyl)benzamide (5.40 mmol) is stirred with excess SOCl₂ (27 mmol) under reflux for 8 hours.

-

Distillation : Excess SOCl₂ is distilled at 120°C, leaving a yellow solid residue.

-

Isolation : The product is obtained in 90% yield with >95% purity, as confirmed by NMR and X-ray crystallography.

Advantages Over PCl₅

Table 1: Comparative Analysis of Chlorinating Agents

| Parameter | PCl₅ Method | SOCl₂ Method |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Purity | Moderate | High |

| Reaction Time | 8 hours | 6–8 hours |

| Byproduct Management | Complex | Simplified |

Applications in Heterocyclic Synthesis

Benzimidoyl chloride’s utility is exemplified in its reactions with nucleophiles like thioamides and diamines, forming quinazoline and imidazoquinazoline derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing benzimidoyl chloride derivatives, and how can reproducibility be ensured?

Benzimidoyl chlorides are typically synthesized via reactions of carboxamides with phosphorus(V) chloride (PCl₅) in aprotic solvents like benzene or hexane under reflux conditions. For example, N-cyclopentylbenzimidoyl chloride is prepared by heating PCl₅ with the precursor in benzene, followed by solvent removal and purification via distillation or chromatography . To ensure reproducibility:

- Document solvent purity, reaction temperature, and time precisely.

- Include detailed characterization data (e.g., IR spectra for imine stretches at ~1660 cm⁻¹) and purity assessments (HPLC or NMR).

- Adhere to guidelines for experimental reporting, such as separating main text data from supplementary information and cross-referencing known compounds .

Q. What safety protocols are critical when handling benzimidoyl chloride in laboratory settings?

Benzimidoyl chloride is corrosive and moisture-sensitive. Key safety measures include:

- Using impervious gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact .

- Working in a fume hood to avoid inhalation of vapors.

- Storing the compound in anhydrous conditions and avoiding contact with water to prevent hydrolysis.

- Emergency protocols: Immediate decontamination with neutralizing agents (e.g., sodium bicarbonate for acid spills) and access to eyewash stations .

Advanced Research Questions

Q. How can phase annealing methods improve crystallographic resolution of benzimidoyl chloride complexes?

Phase annealing, implemented in programs like SHELX-90, enhances the accuracy of direct methods for solving crystal structures, particularly for large or flexible benzimidoyl derivatives. This approach:

- Utilizes negative quartet relations to refine phase probabilities.

- Increases success rates by up to tenfold for atomic-resolution structures .

- Example workflow: Combine high-resolution X-ray data with simulated annealing to resolve ambiguities in electron density maps for derivatives like N-(4-methoxyphenyl)benzimidoyl chloride .

Q. How can contradictory spectroscopic data (e.g., IR vs. NMR) in benzimidoyl chloride characterization be resolved?

Discrepancies often arise from impurities or solvent interactions. Methodological solutions include:

- Cross-validating IR imine peaks (1660 cm⁻¹) with ¹H NMR signals for aromatic protons (δ 7.2–8.0 ppm) .

- Conducting mass spectrometry (HRMS) to confirm molecular ions.

- Repeating syntheses under strictly anhydrous conditions to eliminate hydrolysis byproducts.

- Referencing computational models (DFT) to predict vibrational frequencies and compare with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.